molecular formula C12H10N4O B2437582 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one CAS No. 1396572-28-3

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one

Cat. No.: B2437582
CAS No.: 1396572-28-3
M. Wt: 226.239
InChI Key: VOHCUGGUVMVSPZ-UHFFFAOYSA-N
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Description

2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one: is a heterocyclic compound that features a pyrazolo[3,4-D]pyridazinone core with an ortho-tolyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a hydrazine derivative with a diketone or an equivalent compound to form the pyrazole ring.

    Pyridazine Ring Construction: The pyrazole intermediate is then subjected to further cyclization with a suitable dicarbonyl compound to form the pyridazine ring.

    Introduction of the O-Tolyl Group: The ortho-tolyl group can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using appropriate aryl halides and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group of the ortho-tolyl substituent, leading to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction reactions can target the pyrazole or pyridazine rings, potentially leading to partially or fully hydrogenated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic ring and the heterocyclic core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Products include ortho-tolyl carboxylic acids or aldehydes.

    Reduction: Hydrogenated derivatives of the pyrazole or pyridazine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its heterocyclic core is known to interact with various biological targets, making it a candidate for the development of anti-inflammatory, anticancer, and antimicrobial agents.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism by which 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include inhibition of specific enzymes, binding to DNA, or interaction with cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenyl-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
  • 2-(P-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one
  • 2-(M-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one

Uniqueness

Compared to its analogs, 2-(O-Tolyl)-2H-pyrazolo[3,4-D]pyridazin-7(6H)-one is unique due to the position of the tolyl group, which can influence its reactivity and interaction with biological targets. The ortho position of the methyl group can lead to steric effects that alter the compound’s chemical behavior and biological activity.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

2-(2-methylphenyl)-6H-pyrazolo[3,4-d]pyridazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O/c1-8-4-2-3-5-10(8)16-7-9-6-13-14-12(17)11(9)15-16/h2-7H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOHCUGGUVMVSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C3C=NNC(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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